molecular formula C18H13N7O4 B14188451 (1E)-3-(4-Nitrophenyl)-1-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}triaz-1-ene CAS No. 908350-07-2

(1E)-3-(4-Nitrophenyl)-1-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}triaz-1-ene

Cat. No.: B14188451
CAS No.: 908350-07-2
M. Wt: 391.3 g/mol
InChI Key: XBGHBRPFDZRJKZ-UHFFFAOYSA-N
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Description

(1E)-3-(4-Nitrophenyl)-1-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}triaz-1-ene is a complex organic compound characterized by its unique structure, which includes nitrophenyl and diazenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-(4-Nitrophenyl)-1-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}triaz-1-ene typically involves multi-step organic reactions. One common method includes the diazotization of aniline derivatives followed by coupling with nitrophenyl compounds. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazenyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-(4-Nitrophenyl)-1-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}triaz-1-ene undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro compounds.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments due to its vibrant color properties. It is also explored for use in materials science for developing advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (1E)-3-(4-Nitrophenyl)-1-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl and diazenyl groups can interact with active sites of enzymes, inhibiting their activity. The compound can also undergo redox reactions within biological systems, affecting cellular pathways and signaling.

Comparison with Similar Compounds

Similar Compounds

    (1E)-3-(4-Nitrophenyl)-1-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}triaz-1-ene: shares similarities with other diazenyl and nitrophenyl compounds, such as:

Properties

CAS No.

908350-07-2

Molecular Formula

C18H13N7O4

Molecular Weight

391.3 g/mol

IUPAC Name

N,4-bis[(4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C18H13N7O4/c26-24(27)17-9-5-14(6-10-17)20-19-13-1-3-15(4-2-13)21-23-22-16-7-11-18(12-8-16)25(28)29/h1-12H,(H,21,22)

InChI Key

XBGHBRPFDZRJKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN=NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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